
1-Methyl-3,5-bis-pyridin-2-ylmethylene-piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UBS109 is a synthetic analog of curcumin, a natural compound found in turmeric. It has been developed to enhance the bioavailability and potency of curcumin, which is known for its anti-inflammatory and anticancer properties. UBS109 has shown promising results in promoting osteoblast differentiation and mineralization, making it a potential candidate for bone tissue engineering and osteoporosis research .
Vorbereitungsmethoden
The synthesis of UBS109 involves several steps, starting with the preparation of the curcumin analog. The synthetic route typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of vanillin with acetylacetone in the presence of a base to form a curcumin analog.
Hydrogenation: The curcumin analog is then subjected to hydrogenation to reduce the double bonds.
Purification: The final product is purified using column chromatography to obtain UBS109 in its pure form.
Analyse Chemischer Reaktionen
UBS109 undergoes various chemical reactions, including:
Oxidation: UBS109 can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: UBS109 can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted analogs .
Wissenschaftliche Forschungsanwendungen
UBS109 has a wide range of scientific research applications, including:
Chemistry: UBS109 is used as a model compound to study the chemical properties and reactivity of curcumin analogs.
Biology: It is used to investigate the biological effects of curcumin analogs on cell differentiation and proliferation.
Medicine: UBS109 has shown potential as an anticancer agent, particularly in inhibiting the growth of breast cancer cells and head and neck squamous cell carcinoma
Industry: UBS109 is being explored for its potential use in bone tissue engineering and the treatment of osteoporosis due to its ability to promote osteoblast differentiation and mineralization
Wirkmechanismus
UBS109 exerts its effects through several molecular targets and pathways:
Smad Activation: UBS109 stimulates the Smad signaling pathway, which is involved in osteoblast differentiation and bone formation.
NF-κB Inhibition: It inhibits the NF-κB signaling pathway, which plays a role in inflammation and cancer cell proliferation.
PKAc Inhibition: UBS109 suppresses tumor growth by inhibiting the phosphorylation of NF-κB p65 by protein kinase A catalytic subunit (PKAc).
Vergleich Mit ähnlichen Verbindungen
UBS109 is compared with other curcumin analogs such as EF31 and ECMN909. While all these compounds share similar structural features, UBS109 has unique properties that make it stand out:
Eigenschaften
Molekularformel |
C18H17N3O |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
(3E,5E)-1-methyl-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one |
InChI |
InChI=1S/C18H17N3O/c1-21-12-14(10-16-6-2-4-8-19-16)18(22)15(13-21)11-17-7-3-5-9-20-17/h2-11H,12-13H2,1H3/b14-10+,15-11+ |
InChI-Schlüssel |
VCLPNFMJSSBBKX-WFYKWJGLSA-N |
Isomerische SMILES |
CN1C/C(=C\C2=CC=CC=N2)/C(=O)/C(=C/C3=CC=CC=N3)/C1 |
Kanonische SMILES |
CN1CC(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


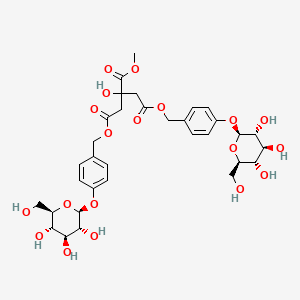
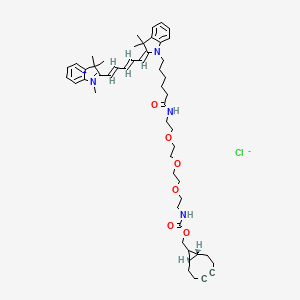

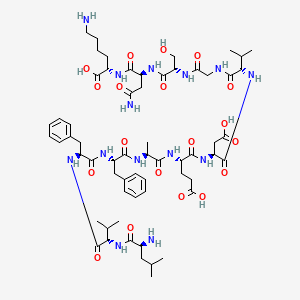
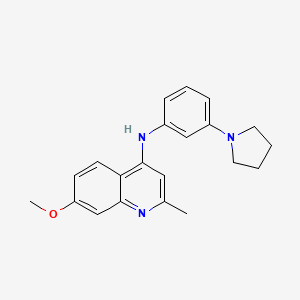
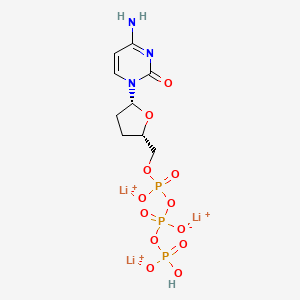

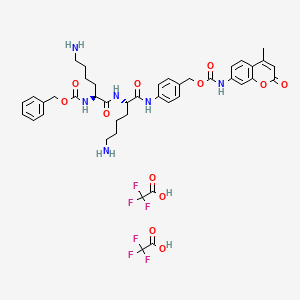

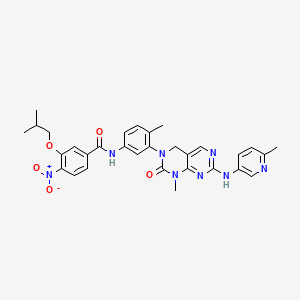
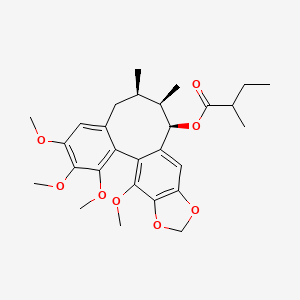
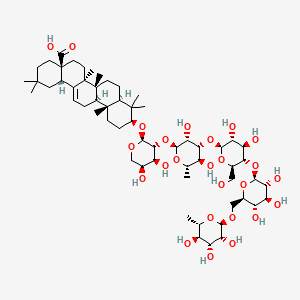
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

